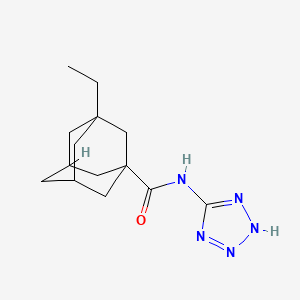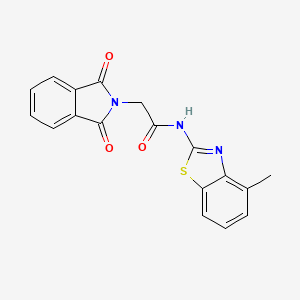![molecular formula C27H23N5O4S B1224624 6,8-dimethyl-N-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1224624.png)
6,8-dimethyl-N-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dimethyl-N-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide is an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Metabolism in Human Hepatocytes
A study by Turesky et al. (2002) explored the metabolism of heterocyclic aromatic amines, such as MeIQx and PhIP, in human and rat hepatocytes. The study identified various metabolites, including 2-(hydroxyamino)-3,8-dimethylimidazo[4,5-f]quinoxaline (HONH-MeIQx) and 2-(hydroxyamino)-1-methyl-6-phenylimidazo[4,5-b]pyridine (HONH-PhIP), formed by cytochrome P4501A2 (CYP1A2). These findings contribute to the understanding of human liver enzymes' activity in metabolizing these compounds, which is crucial for assessing human health risks (Turesky, Guengerich, Guillouzo, & Langouët, 2002).
Novel Heterocyclic Synthesis
AwadIbrahim (2006) conducted a study on the synthesis of novel azo sulfa drugs and heterocyclic substituted thioquinoxalinone dyes. The research involved creating new compounds and assessing their antibacterial and antifungal activities. This work highlights the potential application of such compounds in developing new antimicrobial agents (AwadIbrahim, 2006).
Cytotoxic Activity in Cancer Research
Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their cytotoxic activity against various cancer cell lines. This research indicates the potential application of these compounds in developing new cancer therapies (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Radioligand Development for PET Imaging
Matarrese et al. (2001) synthesized novel quinoline-2-carboxamide derivatives as potential radioligands for peripheral benzodiazepine type receptors (PBR) imaging in vivo with positron emission tomography (PET). This research contributes to the development of new tools for noninvasive assessment in medical imaging (Matarrese, Moresco, Cappelli, Anzini, Vomero, Simonelli, Verza, Magni, Sudati, Soloviev, Todde, Carpinelli, Kienle, & Fazio, 2001).
Topoisomerase II Inhibition
Wentland et al. (1993) investigated 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and related derivatives for their inhibitory activity against mammalian topoisomerase II. This enzyme plays a crucial role in DNA replication and cell division, making these compounds relevant in cancer research and therapy (Wentland, Lesher, Reuman, Gruett, Singh, Aldous, Dorff, Rake, & Coughlin, 1993).
Polyamide Synthesis in Material Science
Faghihi and Mozaffari (2008) synthesized new polyamides using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines. These polymers, featuring pyridyl moieties, have potential applications in materials science, particularly in developing new polymers with specific mechanical and thermal properties (Faghihi & Mozaffari, 2008).
GPR55 Agonist in Endocannabinoid Research
Console-Bram et al. (2017) identified the compound as a selective antagonist of GPR55 in their study on N-arachidonoyl glycine (NAGly), an endocannabinoid receptor. Understanding the interaction of such compounds with GPR55 can provide insights into developing new therapeutics targeting the endocannabinoid system (Console-Bram, Ciuciu, Zhao, Zipkin, Brǎiloiu, & Abood, 2017).
Eigenschaften
Produktname |
6,8-dimethyl-N-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide |
|---|---|
Molekularformel |
C27H23N5O4S |
Molekulargewicht |
513.6 g/mol |
IUPAC-Name |
6,8-dimethyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C27H23N5O4S/c1-16-12-17(2)26-21(13-16)22(15-24(30-26)23-6-4-5-11-28-23)27(33)29-19-7-9-20(10-8-19)37(34,35)32-25-14-18(3)36-31-25/h4-15H,1-3H3,(H,29,33)(H,31,32) |
InChI-Schlüssel |
NYYDIRAMLLWGJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NOC(=C5)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butyl-N-methyl-2-benzo[cd]indolamine](/img/structure/B1224543.png)
![[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1224544.png)
![2-[[(6-Chloro-4-oxo-3-prop-2-enyl-2-quinazolinyl)thio]methyl]isoindole-1,3-dione](/img/structure/B1224545.png)
![N-(3-chlorophenyl)-2-[[2-(2-pyridinyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]thio]acetamide](/img/structure/B1224547.png)

![Benzoic acid [5-(6-benzamido-9-purinyl)-3-fluoro-4-hydroxy-2-oxolanyl]methyl ester](/img/structure/B1224553.png)
![2-(1,3-dimethyl-2,6-dioxo-9-purinyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1224555.png)

![N-(1,3-benzodioxol-5-yl)-6-bromo-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1224558.png)
![5,7,8,15-Tetrahydro-4-hydroxy-3-methoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one](/img/structure/B1224559.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine](/img/structure/B1224560.png)
![4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone](/img/structure/B1224562.png)
![2-(2,4-dimethylphenoxy)-N-[(5-ethyl-2-hydroxyanilino)-sulfanylidenemethyl]acetamide](/img/structure/B1224563.png)
![N-[3-(2-chlorophenyl)-4-oxo-2-thiazolidinylidene]benzamide](/img/structure/B1224564.png)